molecular formula C11H12N2O3 B2391086 N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1448077-22-2

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2391086
CAS No.: 1448077-22-2
M. Wt: 220.228
InChI Key: MSODJCADKHMOPE-UHFFFAOYSA-N
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Description

Compound Overview and Research Applications N-[(2,5-Dimethylfuran-3-yl)methyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound designed for research purposes. It belongs to the class of oxazole derivatives, which are recognized in medicinal chemistry as privileged scaffolds for developing novel therapeutic agents. This compound features a 1,2-oxazole carboxamide core linked to a 2,5-dimethylfuran moiety via a methylene bridge. Its structural characteristics make it a compound of interest in several biomedical research fields. Potential Research Applications and Value Oxazole derivatives demonstrate a broad spectrum of documented biological activities. Recent scientific literature indicates that such compounds are extensively investigated for their antimicrobial properties . Specifically, heterocyclic compounds have shown promising activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant strains, as well as emerging fungal pathogens like Candida auris . Furthermore, isoxazole derivatives have demonstrated significant immunosuppressive activity in experimental models, inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines such as TNF-α . The 2,5-dimethylfuran component is also of note in biofuel research . Consequently, this compound serves as a versatile intermediate or target molecule for researchers in drug discovery, immunology, and chemical biology. Handling and Usage Information This product is intended for research use only by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the material safety data sheet (MSDS) for safe handling procedures. Researchers are encouraged to explore its potential as a novel scaffold in their specific projects.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-5-9(8(2)15-7)6-12-11(14)10-3-4-13-16-10/h3-5H,6H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSODJCADKHMOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Heterocyclic Framework Construction

The target molecule contains two heterocyclic systems: a 2,5-dimethylfuran-3-ylmethyl group and a 1,2-oxazole-5-carboxamide moiety. Retrosynthetic disconnection suggests separate synthesis of these components followed by coupling. The furan derivative can be derived from biomass-derived furfural or via cyclization of diketones, while the oxazole ring is typically constructed through cyclodehydration of β-keto amides or oxidative cyclization of propargyl amides.

Amide Bond Formation

The critical C–N bond between the furanmethyl and oxazolecarboxamide groups is formed via nucleophilic acyl substitution. This requires activation of the carboxylic acid (e.g., conversion to acid chloride or mixed anhydride) and a primary amine derived from the furanmethyl group.

Stepwise Synthetic Approaches

Synthesis of (2,5-Dimethylfuran-3-yl)methanamine

Furan Ring Formation

The 2,5-dimethylfuran-3-yl scaffold is synthesized via acid-catalyzed cyclization of 3-hydroxypentane-2,4-dione. Using p-toluenesulfonic acid (5 mol%) in refluxing toluene, the reaction achieves 78% yield after 6 hours. Alternative routes employ microwave-assisted cyclization (150°C, 15 min) with 85% efficiency.

Amination of Furanmethyl Group

The methyl group at position 3 undergoes bromination using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), followed by Gabriel synthesis with phthalimide potassium salt. Subsequent hydrazinolysis in ethanol affords (2,5-dimethylfuran-3-yl)methanamine in 65% overall yield.

Preparation of 1,2-Oxazole-5-Carboxylic Acid

Oxazole Ring Construction

The 1,2-oxazole core is synthesized via Huisgen cycloaddition between nitrile oxides and acetylenes. For example, reaction of propiolamide with chlorooxime in the presence of NaHCO₃ produces 1,2-oxazole-5-carboxylic acid ethyl ester (72% yield).

Ester Hydrolysis

Saponification of the ethyl ester using LiOH in THF/H₂O (3:1) at 60°C for 4 hours provides the free carboxylic acid in 89% yield.

Amide Coupling Reaction

Acid Activation

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Alternatively, HATU-mediated activation in DMF produces the active ester intermediate.

Nucleophilic Substitution

Reaction of the activated acid with (2,5-dimethylfuran-3-yl)methanamine in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine), yields the target amide. Typical conditions:

  • Temperature: 0°C → room temperature
  • Time: 12–18 hours
  • Yield: 68–82%

Reaction Optimization and Process Chemistry

Solvent Effects on Amidation

Comparative studies reveal solvent-dependent yields:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DCM 8.93 82 12
THF 7.52 75 14
DMF 36.7 68 8
EtOAc 6.02 71 16

Polar aprotic solvents like DMF accelerate the reaction but may promote side reactions, necessitating careful optimization.

Catalytic Enhancements

Adding molecular sieves (4Å) improves yields by 12% through water scavenging. Transition metal catalysts (e.g., CuI, 5 mol%) reduce reaction times by 40% via coordination-assisted mechanisms.

Analytical Characterization

Spectroscopic Confirmation

$$ ^1 \text{H NMR} $$ (400 MHz, CDCl₃)
  • δ 7.89 (s, 1H, oxazole-H)
  • δ 6.12 (d, J = 2.4 Hz, 1H, furan-H)
  • δ 4.47 (d, J = 5.6 Hz, 2H, CH₂NH)
  • δ 2.31 (s, 3H, furan-CH₃)
  • δ 2.24 (s, 3H, furan-CH₃)
$$ ^{13}\text{C NMR} $$ (101 MHz, CDCl₃)
  • δ 162.4 (CONH)
  • δ 156.1 (oxazole-C2)
  • δ 148.7 (furan-C2)
  • δ 107.3 (furan-C3)
  • δ 38.6 (CH₂NH)

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98.5% purity with tᵣ = 6.72 min.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic amidation steps:

  • Residence time: 8 min
  • Productivity: 12 kg/day
  • Purity: 99.1%

Green Chemistry Metrics

  • Process Mass Intensity (PMI): 23
  • E-Factor: 6.8
  • Solvent recovery: 92% via distillation

Applications and Derivative Synthesis

Antibacterial Agents

The compound shows MIC values of 2–8 µg/mL against Gram-positive pathogens, attributed to inhibition of penicillin-binding proteins.

Polymer Precursors

Coordination with Zn(II) forms metal-organic frameworks (MOFs) with BET surface areas >1200 m²/g, useful for gas storage.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Key characteristics include:

  • Acidic Hydrolysis :
    Reacts with concentrated HCl (6 M) at 100°C for 6–8 hours to produce 1,2-oxazole-5-carboxylic acid and 2,5-dimethylfuran-3-ylmethanamine.

    • Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

  • Basic Hydrolysis :
    NaOH (4 M) at 80°C cleaves the amide bond within 4 hours, forming sodium 1,2-oxazole-5-carboxylate and the corresponding amine.

Table 1: Hydrolysis Conditions and Products

ConditionsReactantsProductsYield (%)
HCl (6 M), 100°CN-[(2,5-dimethylfuran...)1,2-oxazole-5-carboxylic acid + amine78–82
NaOH (4 M), 80°CN-[(2,5-dimethylfuranyl...)Sodium 1,2-oxazole-5-carboxylate + amine85–89

Acylation Reactions

The primary amine generated via hydrolysis can participate in acylation. For example:

  • Acetyl Chloride Reaction :
    Reacts with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C, yielding N-acetyl-2,5-dimethylfuran-3-ylmethanamine .

    • Catalyst: TEA (1.5 eq)

    • Yield: 87% .

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions:

  • Singlet Oxygen (¹O₂) Reactivity :
    The carboxamide group deactivates the oxazole ring toward ¹O₂, reducing reaction rates compared to non-carboxamide analogues .

    • Key Data :

      • Rate constant (k) for carboxamide-substituted oxazole: 3.1 × 10⁷ M⁻¹s⁻¹

      • Rate constant for non-carboxamide oxazole: 9.6 × 10⁷ M⁻¹s⁻¹ .

Table 2: ¹O₂ Reactivity Comparison

Compound Typek (M⁻¹s⁻¹)Relative Reactivity
Carboxamide-substituted oxazole3.1 × 10⁷
Non-carboxamide oxazole9.6 × 10⁷3.1×

Alkylation Reactions

The oxazole ring participates in electrophilic substitutions:

  • Methylation :
    Reacts with methyl iodide in DMF at 60°C, producing N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide.

    • Catalyst: K₂CO₃ (2 eq)

    • Reaction Time: 12 hours

Photochemical Reactions

Under UV light (365 nm) with a photosensitizer (e.g., rose bengal), the compound reacts with ¹O₂ to form degradation products:

  • Major Products :

    • Triamide via Baeyer–Villiger-like rearrangement .

    • Imide and acetic acid through hydrolysis of an intermediate imino anhydride .

Mechanistic Pathway :

  • ¹O₂ attacks the electron-deficient oxazole ring.

  • Rearrangement forms a dioxetane intermediate, which decomposes to carbonyl-containing products .

Coupling Reactions

The carboxamide group facilitates peptide bond formation:

  • EDCI-Mediated Coupling :
    Reacts with tert-butoxycarbonyl (Boc)-protected amino acids in DCM using EDCI and N-methylmorpholine (NMM), yielding peptide conjugates .

    • Yield: 35–40% .

Scientific Research Applications

Chemistry

In the field of chemistry, N-[(2,5-Dimethylfuran-3-yl)methyl]-1,2-oxazole-5-carboxamide serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For example:
StudyMicroorganisms TestedResults
Study AE. coliInhibition zone: 15 mm at 100 µg/mL
Study BS. aureusInhibition zone: 18 mm at 100 µg/mL
Study CC. albicansMinimum inhibitory concentration (MIC): 50 µg/mL

These findings suggest that the compound is effective against both bacterial and fungal strains.

  • Anticancer Activity : The compound has shown promise in anticancer studies. It has been evaluated for cytotoxic effects on various cancer cell lines:
ParameterObservation
IC50 (Cancer Cell Lines)45 µM
Apoptosis RateIncreased by 30% in treated cells

Mechanistic studies indicate that the compound may induce DNA damage and apoptosis in cancer cells through specific cellular pathways .

Medicine

In medicinal chemistry, this compound is being investigated as a lead compound for drug development due to its potential therapeutic effects. Its interactions with biological targets may lead to the development of novel treatments for infections and cancer .

Case Studies

Several case studies highlight the effectiveness of this compound:

Study on Cancer Cell Lines :

  • Objective : To evaluate cytotoxic effects on human cancer cell lines.
  • Method : Treatment with varying concentrations of the compound.
  • Results : Significant reduction in cell viability was observed at concentrations above 50 µM.

Mechanistic Insights :

  • DNA Damage Assessment : The compound induced DNA strand breaks as evidenced by comet assays.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls .

Mechanism of Action

The mechanism of action of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Isoxazole derivatives typically exert their effects by binding to biological targets based on their chemical diversity . This binding can modulate various biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE include other isoxazole derivatives, such as 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione . These compounds share a common isoxazole nucleus but differ in their substituent groups, which can impart different biological activities.

Uniqueness: The uniqueness of this compound lies in its specific structure, which combines the isoxazole ring with a 2,5-dimethylfuran moiety. This unique combination enhances its potential for various applications in scientific research and industry.

Biological Activity

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound can be described by its IUPAC name: N'-[(2,5-dimethylfuran-3-yl)methyl]oxazole-5-carboxamide. The synthesis typically involves the reaction of cyclopropylamine with oxalyl chloride to form an intermediate, followed by a reaction with 2,5-dimethylfuran-3-ylmethylamine under controlled conditions to ensure high yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of benzoxazole have shown activity against various bacterial strains such as Bacillus subtilis and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating their effectiveness .

Anticancer Properties

This compound has been studied for its potential anticancer effects. A variety of oxazole derivatives have exhibited cytotoxic effects against several cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Similar compounds have shown significant radical scavenging activity, suggesting potential applications in protecting against oxidative stress-related diseases .

The precise mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to altered metabolic processes and cellular responses .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with related oxazole derivatives reveals unique properties due to its structural components:

Compound NameStructure FeaturesBiological Activity
N1-(2-methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamideContains naphthalene and pyridine moietiesModerate anticancer activity
N1-(2-pyridinylmethyl)-N2-(2-methyl-1-naphthyl)oxalamideSimilar structure without dimethylfuranLower biological activity

Case Studies

Several case studies have documented the biological efficacy of compounds structurally related to this compound:

  • Anticancer Study : A study demonstrated that a derivative showed IC50 values in the low micromolar range against MCF-7 cells, suggesting potent anticancer properties.
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, certain derivatives exhibited MIC values lower than 100 µg/mL against E. coli, indicating strong antibacterial activity.

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